5-O-Tolylcarbamoyl-3H-imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

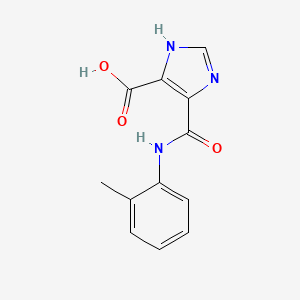

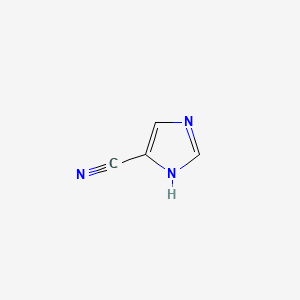

5-O-Tolylcarbamoyl-3H-imidazole-4-carboxylic acid is a chemical compound with the molecular formula C12H11N3O3 and a molecular weight of 245.23 . It is used for research purposes .

Molecular Structure Analysis

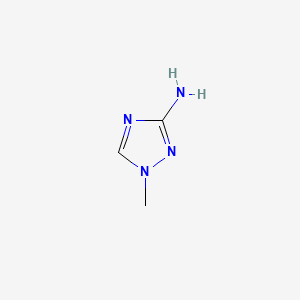

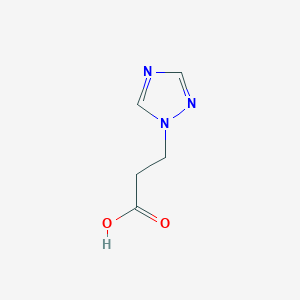

The molecular structure of 5-O-Tolylcarbamoyl-3H-imidazole-4-carboxylic acid is represented by the formula C12H11N3O3 . The structure includes a tolyl group (a methylphenyl group), a carbamoyl group (NH2CO-), an imidazole ring, and a carboxylic acid group (-COOH) .Physical And Chemical Properties Analysis

The molecular weight of 5-O-Tolylcarbamoyl-3H-imidazole-4-carboxylic acid is 245.23, and its molecular formula is C12H11N3O3 . Other specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Coordination Polymers and Supramolecular Chemistry 5-O-Tolylcarbamoyl-3H-imidazole-4-carboxylic acid and its derivatives play a significant role in coordination chemistry, particularly in the construction of coordination polymers and metal-organic frameworks (MOFs). These compounds, with their potential to donate multiple atoms for coordination, can form complex structures with various metals, contributing to the versatility and utility of MOFs in various applications. The ligands' coordination potentials are leveraged in designing compounds for medicinal and drug synthesis, as well as for understanding biological activities. The intricate coordination behavior of these compounds underscores their importance in supramolecular chemistry and their potential in constructing complex, functional structures (Dirersa, 2017).

Synthesis of Biologically Active Compounds The synthesis of imidazole derivatives, including 5-O-Tolylcarbamoyl-3H-imidazole-4-carboxylic acid, is crucial for creating biologically active compounds. These derivatives serve as important precursors in the development of new medicinal agents, showcasing the versatility of imidazole compounds in drug design and pharmacological applications. The simplicity and efficiency of the synthesis methods for these derivatives underscore their potential for large-scale production and the development of analogs (Davood, Alipour, & Shafiee, 2008).

properties

IUPAC Name |

4-[(2-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-7-4-2-3-5-8(7)15-11(16)9-10(12(17)18)14-6-13-9/h2-6H,1H3,(H,13,14)(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFOWNJUDUCRET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-O-Tolylcarbamoyl-3H-imidazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B1296717.png)

![5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1296723.png)